molecular formula C12H13F3O2 B2472707 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid CAS No. 1518241-73-0

3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B2472707
CAS No.: 1518241-73-0
M. Wt: 246.229
InChI Key: MVXGRVBZNDYMLM-UHFFFAOYSA-N
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Description

3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzene and 3-methylbutanoic acid.

    Friedel-Crafts Alkylation: The first step involves the Friedel-Crafts alkylation of 2-(trifluoromethyl)benzene with 3-methylbutanoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired product with the trifluoromethyl group attached to the phenyl ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid has several scientific research applications:

    Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure contributes to the development of drugs with improved pharmacokinetic properties.

    Materials Science: The trifluoromethyl group imparts unique properties to materials, making the compound useful in the development of advanced materials with enhanced thermal stability and chemical resistance.

    Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with specific functional groups.

    Biological Studies: Researchers use the compound to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, affecting various biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    3-Methyl-3-[2-(trifluoromethyl)phenyl]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.

    2-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group attached to a benzoic acid moiety.

Uniqueness

3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the presence of a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXGRVBZNDYMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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